Home > Products > Screening Compounds P117793 > (2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
(2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide -

(2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

Catalog Number: EVT-4697667
CAS Number:
Molecular Formula: C15H17N3OS2
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide []

    Compound Description: This compound represents a hybrid molecule incorporating both 1,3,4-thiadiazole and dichloroacetic acid moieties. This structure was synthesized using a “cost-effective” approach involving stepwise alkylation and acylation reactions starting from 5-amino-1,3,4-thiadiazole-2-thiol. It was subsequently evaluated for anticancer activity in vitro using the NCI DTP protocol (“60 lines screening”). []

2. N-[5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-yl]methanimine Derivatives []

    Compound Description: This series of compounds centers around the 1,3,4-thiadiazole scaffold with an indole substituent. These derivatives were synthesized and characterized for their potential biological activities, specifically focusing on their antioxidant properties. The study revealed promising results, demonstrating good in vitro antioxidant activity against DPPH scavenging activity. []

3. 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives []

    Compound Description: This research focused on synthesizing a new series of 1,3,4-thiadiazole-based compounds containing benzamide and benzothioamide moieties, incorporating halogen substituents for potential anticancer properties. These derivatives exhibited promising in vitro cytotoxicity against various cancer cell lines, including PC3 (Prostate cancer), HT-29 (Colon cancer), and SKNMC (Neuroblastoma), surpassing the activity of the reference drug doxorubicin in some cases. []

4. N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives []

    Compound Description: This study explored a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives synthesized through a solvent-free microwave irradiation method. These benzamide-containing thiadiazole derivatives were designed to combine the known biological properties of both moieties. The synthesized compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines, including SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer), showing promising results comparable to the standard drug Adriamycin. []

5. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide Derivatives []

    Compound Description: This research focused on a series of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives synthesized from sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) as potential anticancer agents. The synthesized compounds were evaluated for their in vitro anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. Compound 4 (4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) demonstrated potent anticancer activity within this series. []

6. N-(5-aryl-1,3,4-thiadiazol-2-yl)amides []

    Compound Description: This research involved optimizing a high-throughput screening hit, leading to the development of N-(5-aryl-1,3,4-thiadiazol-2-yl)amides as a new class of insecticides. This study aimed to enhance the insecticidal activity and broaden the pest spectrum compared to the initial N-(6-arylpyridazin-3-yl)amides by replacing the pyridazine ring with an isosteric 1,3,4-thiadiazole ring. []

7. 2‐Phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives []

    Compound Description: This study focused on discovering novel 2‐phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide derivatives as potential anticancer agents inducing apoptosis via the caspase pathway. These 1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro anticancer activity against PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma) cell lines. The research identified compounds 4b (3‐Cl) and 4c (4‐Cl) as potent caspase activators, suggesting their potential as apoptosis inducers. []

8. Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide []

    Compound Description: This study involved synthesizing various heterocyclic compounds, including coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings, all derived from the parent compound 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds were further modified via propoxylation to generate nonionic surface-active agents and evaluated for their antimicrobial and surface activities. []

9. N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives []

    Compound Description: This research involved the synthesis and evaluation of novel N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives as potential anticancer agents. The study focused on assessing the cytotoxicity of these 1,3,4-thiadiazole derivatives against various cancer cell lines, including MDA (breast cancer), PC3 (prostate cancer), and U87 (Glioblastoma), using the MTT assay. Compound 3 g, featuring a meta-methoxy substituent on the phenyl ring, exhibited the most potent activity against the MDA breast cell line. []

10. N-(5-(Substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1,2,4-triazol-3-yl)-amino) acetamide Derivatives []

    Compound Description: This study involved synthesizing various N-(5-(Substituted)-1, 3, 4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1, 2, 4-triazol-3-yl) amino) acetamide derivatives as potential anticonvulsant agents. These compounds combine 1,3,4-thiadiazole and 1,2,4-triazole moieties, aiming to leverage their individual anticonvulsant properties. The research evaluated these derivatives using the pentylenetetrazole (PTZ)-induced convulsions method and found that compound D-III exhibited the highest protection (80% at 20 mg/kg) compared to the control group. []

11. N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas [, ]

    Compound Description: This research focused on designing and synthesizing a series of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thiourea derivatives as potential ketol-acid reductoisomerase (KARI) inhibitors. KARI plays a crucial role in branched-chain amino acid biosynthesis, and inhibiting its activity could have therapeutic implications. The study evaluated these thiourea derivatives for their rice KARI inhibitory activity. The results indicated that compounds with longer alkyl chains at the 5-position of the thiadiazole ring exhibited higher KARI inhibitory activity. Notably, compound 3e (5-butyl substituted) and 3n (3-pyridinyl substituted) exhibited significant inhibition, reaching 100% at 100 μg/mL. [, ]

Properties

Product Name

(2E)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

IUPAC Name

(E)-N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

Molecular Formula

C15H17N3OS2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C15H17N3OS2/c1-2-3-11-20-15-18-17-14(21-15)16-13(19)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3,(H,16,17,19)/b10-9+

InChI Key

GLFCXOBUANBSJY-MDZDMXLPSA-N

SMILES

CCCCSC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

CCCCSC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.